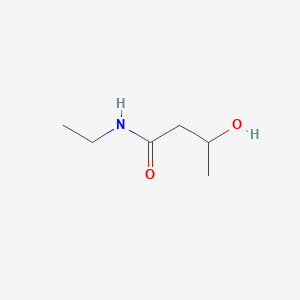
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, also known as DNDS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNDS is a sulfonamide derivative that has been synthesized and studied extensively for its pharmacological properties.
Scientific Research Applications
Fluorescence Sensing and Imaging
Sulfonamide derivatives are explored for their fluorescence sensing capabilities, particularly for ions in biological and environmental samples. For instance, a naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for selective detection of Al³⁺ ions in aqueous systems, highlighting its potential for intracellular imaging and antimicrobial activity evaluation (Mondal et al., 2015).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene units have been synthesized and evaluated as proton exchange membranes, demonstrating excellent dimensional stability, thermal and oxidative stabilities, and high proton conductivities. These materials could serve critical roles in fuel cell technology and other applications requiring efficient proton exchange materials (Wang et al., 2015).
Chemical Sensing
Sulfonamide compounds are also utilized in the development of chemosensors for detecting metal ions, showcasing how modifications in the sulfonamide structure can lead to selective and sensitive detection systems. This application is particularly relevant in environmental monitoring and healthcare diagnostics, where precise detection of specific ions is crucial (Vijayakumar et al., 2020).
Analytical and Bioanalytical Applications
Sulfonamide derivatives have been applied in various analytical and bioanalytical contexts, including the construction of solid-contact potentiometric sensors for detecting lead (II) ions. This application underscores the versatility of sulfonamide derivatives in developing sensors for environmental and clinical analysis (Kamal et al., 2015).
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2S/c19-16-8-6-14(10-17(16)20)25-18(22-23-24-25)11-21-28(26,27)15-7-5-12-3-1-2-4-13(12)9-15/h1-10,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOBUHYJWUCENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)




![1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2386120.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)




![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)